KZR-504

Description

Properties

IUPAC Name |

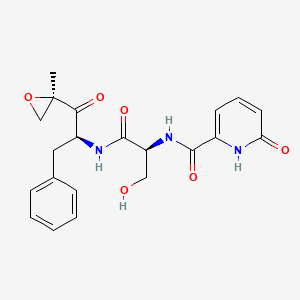

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDASSGXBXGRBS-CKJXQJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KZR-504: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KZR-504 is a highly selective, irreversible inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cells by inflammatory stimuli. Its distinct catalytic activity plays a crucial role in shaping the adaptive immune response through antigen presentation and cytokine signaling. This compound's targeted inhibition of the LMP2 subunit offers a nuanced approach to modulating immune responses, with potential therapeutic applications in autoimmune diseases and oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on cellular signaling pathways, and summarizing key preclinical data.

Core Mechanism of Action: Selective Inhibition of the Immunoproteasome LMP2 Subunit

This compound is a dipeptide epoxyketone that demonstrates high potency and selectivity for the LMP2 (β1i) subunit of the immunoproteasome.[1] This selectivity is critical to its mechanism of action, allowing for targeted modulation of immunoproteasome activity while sparing the constitutive proteasome found in most other cell types. The constitutive proteasome is essential for general protein homeostasis, and its inhibition can lead to broad cellular toxicity.

The immunoproteasome's catalytic core is composed of three distinct subunits: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), which replace their constitutive counterparts (β5, β2, and β1). These subunits confer altered proteolytic specificity, favoring the generation of peptides with C-terminal hydrophobic or basic residues that are optimal for binding to Major Histocompatibility Complex (MHC) Class I molecules.[2] By selectively inhibiting LMP2, this compound disrupts the normal processing of intracellular antigens, thereby influencing the subsequent adaptive immune response.

Quantitative Data on Potency and Selectivity

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the key IC50 values, demonstrating its high selectivity for LMP2.

| Target Subunit | IC50 Value | Reference |

| LMP2 (β1i) | 51 nM | [1] |

| LMP7 (β5i) | 4.274 µM | [1] |

| β5 (Constitutive) | >10 µM | [1] |

Impact on Cellular Signaling Pathways

The inhibition of LMP2 by this compound has significant downstream effects on intracellular signaling cascades that are pivotal in the immune response.

Modulation of M2 Macrophage Polarization

One of the key observed effects of this compound is its ability to modulate the phenotype of M2 macrophages. M2 macrophages, often referred to as "alternatively activated" macrophages, are typically associated with anti-inflammatory responses and tissue repair. However, in the context of cancer, they can contribute to an immunosuppressive tumor microenvironment.

Studies have shown that this compound treatment leads to a significant reduction in the expression of key M2 macrophage markers, Chitinase-3-like 3 (Chil3) and Arginase-1 (Arg1).[3][4] This suggests that LMP2 activity is crucial for maintaining the M2 phenotype.

Below is a diagram illustrating the proposed signaling pathway.

Influence on NF-κB and STAT Signaling

The immunoproteasome has been implicated in the regulation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways, both of which are central to inflammatory and immune responses. While the precise role of LMP2 in NF-κB activation is still under investigation, its involvement in processing proteins that regulate these pathways is an active area of research.[1][5][6] Selective inhibition of LMP2 by this compound may therefore modulate the activity of these transcription factors, leading to altered expression of pro-inflammatory cytokines and other immune mediators.

The following diagram depicts the general relationship between the immunoproteasome and these signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Proteasome Activity Assay

This assay is used to determine the inhibitory activity (IC50) of this compound against specific proteasome subunits.[2][3]

-

Cell Lysate Preparation:

-

Cells (e.g., C26 colon adenocarcinoma cells) are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM MgCl2, 1 mM DTT, and 0.5 mM EDTA.

-

The lysate is centrifuged to remove cellular debris, and the supernatant containing the proteasomes is collected.

-

-

Fluorogenic Substrate Assay:

-

The cell lysate is incubated with a fluorogenic peptide substrate specific for the LMP2 subunit (e.g., Ac-Pro-Ala-Leu-AMC).

-

This compound is added at various concentrations.

-

The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the substrate cleavage.

-

The following diagram outlines the workflow for the proteasome activity assay.

M2 Macrophage Polarization and Gene Expression Analysis

This protocol is used to assess the effect of this compound on the polarization of macrophages and the expression of M2 markers.[3][4]

-

Macrophage Differentiation and Polarization:

-

Bone marrow-derived macrophages (BMDMs) are isolated from mice.

-

BMDMs are differentiated into M0 macrophages by culturing with M-CSF.

-

M0 macrophages are then polarized towards the M2 phenotype by stimulation with IL-4 and IL-13 in the presence or absence of this compound.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from the polarized macrophages.

-

cDNA is synthesized from the RNA.

-

qRT-PCR is performed using primers specific for Chil3, Arg1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of Chil3 and Arg1 is calculated to determine the effect of this compound.

-

Conclusion

This compound represents a promising therapeutic agent that acts through a highly specific mechanism of action: the inhibition of the LMP2 subunit of the immunoproteasome. This targeted approach allows for the modulation of key immune processes, including M2 macrophage polarization and potentially NF-κB and STAT signaling, with a favorable selectivity profile over the constitutive proteasome. The preclinical data summarized in this guide highlight the potential of this compound in diseases where the immunoproteasome plays a pathogenic role. Further research into the detailed molecular consequences of LMP2 inhibition will continue to elucidate the full therapeutic potential of this compound.

References

- 1. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Proteasome LMP2 Activity Suppresses Chil3 Expression in Mouse Colon Adenocarcinoma Tissue and Restrains Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Proteasome LMP2 Activity Suppresses Chil3 Expression in Mouse Colon Adenocarcinoma Tissue and Restrains Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OR | Inhibition of Proteasome LMP2 Activity Suppresses Chil3 Expression in Mouse Colon Adenocarcinoma Tissue and Restrains Tumor Growth [techscience.com]

- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]

- 6. Immunoproteasome Deficiency Modifies the Alternative Pathway of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KZR-504: A Selective LMP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and in other cells upon exposure to inflammatory cytokines.[1] It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[1] Inhibition of the immunoproteasome, and specifically LMP2, has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Species | Reference |

| LMP2 (β1i) | 51 nM | Human | --INVALID-LINK-- |

| LMP7 (β5i) | 4.274 μM | Human | --INVALID-LINK-- |

| β5 (constitutive) | > 10 μM | Human | --INVALID-LINK-- |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Pharmacodynamic Properties of this compound

| Parameter | Value | Species | Dosing | Tissue | Reference |

| Target Inhibition | >50% | Mouse | >1 mg/kg | Spleen, Liver, Kidney | --INVALID-LINK-- |

| Brain Penetration | Low | Mouse | Not specified | Brain | --INVALID-LINK-- |

This table summarizes the ability of this compound to engage its target in a living organism.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, reconstructed from the primary literature.

Protocol 1: Proteasome Activity Assay

Objective: To determine the inhibitory activity (IC50) of this compound against specific proteasome subunits.

Materials:

-

Purified human 20S immunoproteasome and constitutive proteasome

-

Fluorogenic peptide substrates specific for each subunit (e.g., Ac-PAL-AMC for LMP2)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, purified proteasome, and the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

(This protocol is based on standard methodologies for assessing proteasome inhibition as described in Johnson HWB, et al. ACS Med Chem Lett. 2017)

Protocol 2: In Vivo Target Occupancy Study in Mice

Objective: To assess the extent of LMP2 inhibition by this compound in various tissues in vivo.

Materials:

-

Female C57BL/6 mice

-

This compound formulated for in vivo administration

-

Vehicle control

-

Tissue homogenization buffer

-

Proteasome activity probe (e.g., a biotinylated proteasome inhibitor)

-

Streptavidin-HRP conjugate

-

Western blot reagents and equipment

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., intravenous or subcutaneous).

-

At a specified time point post-administration, euthanize the mice and harvest tissues of interest (e.g., spleen, liver, kidney, brain).

-

Homogenize the tissues in lysis buffer to prepare protein lysates.

-

Determine the protein concentration of each lysate.

-

Incubate a portion of the lysate with a proteasome activity probe that covalently binds to the active sites of proteasome subunits.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with streptavidin-HRP to detect the biotinylated probe bound to the uninhibited proteasome subunits.

-

Visualize the bands using a chemiluminescence detection system. The reduction in band intensity in the this compound-treated samples compared to the vehicle control indicates the degree of target inhibition.

(This protocol is a generalized representation of in vivo target engagement studies as suggested by the data in Johnson HWB, et al. ACS Med Chem Lett. 2017)

Mandatory Visualizations

LMP2 Signaling Pathway

The Epstein-Barr virus (EBV)-encoded Latent Membrane Protein 2A (LMP2A) activates several downstream signaling pathways that promote cell survival and proliferation while inhibiting apoptosis.[4] this compound, by inhibiting the LMP2 subunit of the immunoproteasome, can modulate these pathways.

Caption: Simplified LMP2A signaling cascade.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a selective inhibitor like this compound.

Caption: Preclinical development workflow for this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its high selectivity for the LMP2 subunit of the immunoproteasome. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug development. Further investigation into the full therapeutic potential of this compound in various autoimmune and oncology models is warranted.

References

KZR-504: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective small molecule inhibitor of the immunoproteasome subunit, Low Molecular Mass Polypeptide 2 (LMP2 or β1i). Developed as a research tool, this compound has been instrumental in elucidating the specific role of LMP2 in immune responses and has informed the development of next-generation immunoproteasome inhibitors for autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. It plays a crucial role in processing proteins for antigen presentation and is involved in cytokine production and T-cell differentiation. The immunoproteasome is composed of three catalytic subunits: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i).

This compound is a dipeptidic epoxyketone that acts as a covalent inhibitor of the LMP2 subunit. By selectively targeting LMP2, this compound allows for the specific investigation of this subunit's function in the broader context of the immune response. Research involving this compound has been pivotal in demonstrating that selective inhibition of LMP2 alone has minimal impact on the production of pro-inflammatory cytokines.[1] This finding has underscored the therapeutic strategy of targeting multiple immunoproteasome subunits simultaneously for a more robust anti-inflammatory effect, a concept that led to the development of dual LMP7/LMP2 inhibitors like KZR-616 (zetomipzomib).[2]

Downstream Signaling Pathway: Wnt/β-catenin

Inhibition of LMP2 has been shown to impact the Wnt/β-catenin signaling pathway. Under certain pathological conditions, such as cerebral ischemia, LMP2 inhibition can lead to the upregulation of Wnt-3a and β-catenin proteins. This pathway is critical for maintaining the integrity of the blood-brain barrier.

Quantitative Data

The selectivity and potency of this compound have been characterized through various in vitro and in vivo studies.

In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human proteasome subunits.

| Subunit | IC50 (µM) |

| LMP2 (β1i) | 0.051 |

| LMP7 (β5i) | 4.274 |

| MECL-1 (β2i) | >25 |

| β1c | 46.35 |

| β5c | >25 |

| β2c | >25 |

Data sourced from studies on human cell lysates.[1]

In Vitro Cytokine Inhibition

Studies on lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) have shown that selective inhibition of LMP2 with this compound has minimal effect on the production of various pro-inflammatory cytokines.

| Cytokine | This compound IC50 (µM) |

| IL-12/23 p40 | >9.7 |

| TNF-α | >25 |

| IL-6 | >19.2 |

| GM-CSF | >25 |

| IL-8 | >25 |

| IL-1β | >25 |

Data reported as the mean from n=4.[1]

In Vivo Target Engagement

In vivo studies in mice have demonstrated that this compound is a selective and potent inhibitor of LMP2.

| Parameter | Result |

| LMP2 Inhibition | >50% target inhibition achieved at >1 mg/kg |

| Tissue Penetration | All tissues tested except brain |

Nominal dose of 1 mg/kg administered to mice.[1]

Experimental Protocols

While specific protocols for this compound in autoimmune models are not extensively published, the following are representative methodologies based on studies with similar immunoproteasome inhibitors, such as ONX 0914.

Representative In Vivo Efficacy Study in a Murine Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis)

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Animal Model:

-

DBA/1J mice, 8-10 weeks old.

-

Collagen-Induced Arthritis (CIA) is induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.

Compound Formulation and Administration:

-

This compound is formulated in a vehicle such as 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate (B86180) (pH 6.0).

-

Administer this compound via subcutaneous (s.c.) injection at a dose range of 1-10 mg/kg. Dosing can be performed daily or on alternate days, starting from the onset of clinical signs of arthritis.

Experimental Groups:

-

Vehicle control group.

-

This compound treatment group(s) (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).

-

Positive control group (e.g., methotrexate).

Efficacy Endpoints:

-

Clinical Scoring: Monitor mice daily for signs of arthritis and score based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint rigidity).

-

Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Collect blood samples for measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies using ELISA.

ProCISE Assay for Proteasome Active Site Occupancy

Objective: To quantitatively measure the in vivo occupancy of proteasome active sites by this compound.

Methodology:

-

Following in vivo administration of this compound, collect tissues or blood from mice.

-

Prepare cell lysates and incubate with a cocktail of pan-reactive proteasome affinity probes.

-

Separate the proteasome subunits by liquid chromatography and analyze by mass spectrometry to determine the extent of probe binding, which is inversely proportional to the occupancy by the inhibitor.

Mandatory Visualizations

Immunoproteasome Inhibitor Discovery and Development Workflow

The development of immunoproteasome inhibitors like this compound follows a structured workflow from initial discovery to preclinical evaluation.

Logical Relationship of this compound in Immunoproteasome Inhibitor Development

This compound's development as a highly selective LMP2 inhibitor was a critical step in understanding the requirements for therapeutic efficacy, ultimately leading to the development of dual-subunit inhibitors.

References

KZR-504: A Technical Overview of its Selective Inhibition of Immunoproteasome Subunits LMP2 and LMP7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KZR-504, a selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2). The document details its inhibitory activity against LMP2 and its anti-target, LMP7, presenting key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Data: this compound IC50 Values

This compound demonstrates significant selectivity for the LMP2 subunit of the immunoproteasome over the LMP7 subunit. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Subunit | This compound IC50 Value |

| LMP2 (β1i) | 51 nM[1] |

| LMP7 (β5i) | 4.274 µM[1] |

This pronounced difference in potency underscores the high selectivity of this compound for LMP2.

Experimental Protocols

While specific, detailed protocols for the determination of this compound IC50 values are proprietary, the following methodologies represent standard industry practices for such assessments.

Biochemical Assay for Immunoproteasome Subunit Inhibition

This type of assay directly measures the enzymatic activity of purified immunoproteasome subunits in the presence of an inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated LMP2 and LMP7.

General Procedure:

-

Preparation of Reagents:

-

Purified human or murine immunoproteasome subunits (LMP2 and LMP7).

-

Fluorogenic peptide substrates specific for each subunit. For example, Ac-PAL-AMC is a substrate exclusively cleaved by LMP2, while substrates like Suc-LLVY-AMC can be used to measure the chymotrypsin-like activity of LMP7.

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% BSA, and 0.02% SDS).

-

This compound is serially diluted to a range of concentrations.

-

-

Assay Performance:

-

The purified immunoproteasome subunit is incubated with varying concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).

-

The fluorogenic substrate is added to the mixture.

-

The enzymatic reaction, which releases a fluorescent molecule (e.g., AMC), is monitored over time using a fluorescence plate reader (λex = ~350-380 nm; λem = ~440-460 nm).

-

-

Data Analysis:

-

The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence signal progression.

-

The percentage of inhibition at each this compound concentration is determined relative to a vehicle control (e.g., DMSO).

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cell-Based Assay for Proteasome Activity and Viability

Cell-based assays provide insights into the inhibitor's activity within a cellular context.

Objective: To assess the effect of this compound on proteasome activity and cell viability in relevant cell lines.

General Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Culture:

-

Cells of hematopoietic origin (e.g., lymphocytes), which constitutively express the immunoproteasome, are cultured in multiwell plates.

-

-

Compound Treatment:

-

Cells are treated with a range of this compound concentrations and incubated for a specified duration.

-

-

Viability Assessment:

-

An equal volume of CellTiter-Glo® Reagent is added to each well.[2][3]

-

The plate is mixed on an orbital shaker to induce cell lysis.[4]

-

After a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a luminometer.[3][4] The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.[2][5]

-

-

Data Analysis:

-

The viability IC50 value is determined by plotting the percentage of viable cells against the log of this compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Biological Context

LMP2 and LMP7 are catalytic subunits of the immunoproteasome, a variant of the constitutive proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with inflammatory cytokines like interferon-γ (IFNγ).[1] The immunoproteasome plays a crucial role in processing intracellular proteins for presentation on MHC class I molecules, thereby initiating adaptive immune responses.[6]

Antigen Presentation Pathway

The canonical pathway for antigen presentation involves the degradation of intracellular proteins by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the cell surface to cytotoxic T lymphocytes. The immunoproteasome, with its distinct catalytic subunits LMP2, LMP7, and MECL-1, generates a different repertoire of peptides compared to the constitutive proteasome, which is often more efficient for MHC class I antigen presentation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. ch.promega.com [ch.promega.com]

- 4. scribd.com [scribd.com]

- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 6. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]

KZR-504: A Technical Guide to its Role in Antigen Presentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KZR-504, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), and its role in the critical process of antigen presentation. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome, a multi-catalytic protease complex responsible for the degradation of intracellular proteins.[1] Unlike the constitutive proteasome found in most cells, the immunoproteasome is predominantly expressed in cells of hematopoietic origin and in other cells upon exposure to inflammatory cytokines.[1][2] It plays a crucial role in the adaptive immune response, particularly in the processing of intracellular antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules.[3][4]

The immunoproteasome is composed of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5).[1] This subunit exchange alters the cleavage specificity of the proteasome, favoring the production of peptide fragments with C-terminal hydrophobic or basic residues, which are optimal for binding to MHC class I molecules.[5]

This compound is a novel, highly selective small molecule inhibitor of the LMP2 subunit of the immunoproteasome.[2] Its specificity allows for the targeted modulation of immunoproteasome activity, making it a valuable tool for studying the role of LMP2 in immune processes and a potential therapeutic agent for autoimmune diseases.

Quantitative Data: In Vitro Potency and Selectivity of this compound

The inhibitory activity of this compound against various proteasome subunits has been quantified, demonstrating its high selectivity for LMP2.

| Target Subunit | IC50 (nM) |

| LMP2 (β1i) | 51 |

| LMP7 (β5i) | 4,274 |

Data sourced from Johnson HWB, et al. ACS Med Chem Lett. 2017.[2]

This high degree of selectivity for LMP2 over other catalytic subunits of both the immunoproteasome and the constitutive proteasome underscores the potential of this compound for targeted immunomodulation with potentially fewer off-target effects.

Mechanism of Action: this compound and Antigen Presentation

The primary mechanism by which this compound influences the immune system is through the inhibition of the LMP2 subunit, thereby altering the process of MHC class I antigen presentation.

The MHC Class I Antigen Presentation Pathway

The presentation of intracellular antigens on MHC class I molecules is a fundamental process for the detection and elimination of virus-infected or cancerous cells by cytotoxic T lymphocytes (CTLs). The pathway can be summarized as follows:

-

Protein Degradation: Intracellular proteins, including viral and tumor-associated proteins, are targeted for degradation by the proteasome. In immune cells, the immunoproteasome is the primary machinery for this process.

-

Peptide Generation: The immunoproteasome cleaves these proteins into smaller peptide fragments. The cleavage preferences of the immunoproteasome subunits, particularly LMP2 and LMP7, are critical for generating peptides of the appropriate length and with the correct C-terminal anchor residues for MHC class I binding.[5]

-

Peptide Transport: The generated peptides are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6]

-

MHC Class I Loading: Within the ER, peptides are loaded onto newly synthesized MHC class I molecules.

-

Cell Surface Presentation: The stable peptide-MHC class I complexes are then transported to the cell surface, where they are presented to CD8+ CTLs.

Role of LMP2 in Antigen Processing

The LMP2 subunit, also known as β1i, possesses caspase-like activity and preferentially cleaves after acidic residues. While the role of LMP2 in generating specific T-cell epitopes has been a subject of investigation, its incorporation into the proteasome is known to influence the overall cleavage pattern and the repertoire of peptides available for MHC class I presentation.[3][7] Studies have shown that the LMP2 subunit can directly influence both MHC class I-restricted antigen presentation and class I surface expression.[3][7]

Impact of this compound on the Antigen Presentation Pathway

As a highly selective inhibitor of LMP2, this compound is expected to directly modulate the catalytic activity of the immunoproteasome. By inhibiting LMP2, this compound can alter the pool of peptides generated from the degradation of intracellular proteins. This can lead to a shift in the repertoire of antigens presented on the cell surface, potentially reducing the presentation of certain self-antigens that may be involved in autoimmune responses.

dot

Caption: MHC Class I Antigen Presentation Pathway and the Point of this compound Intervention.

Effect on Cytokine Production

Interestingly, despite the central role of the immunoproteasome in immune signaling, selective inhibition of LMP2 by this compound has been observed to have little to no effect on the production of pro-inflammatory cytokines.[2] This suggests that the primary immunomodulatory effect of this compound is mediated through the alteration of antigen presentation rather than direct suppression of cytokine signaling pathways.

Experimental Protocols

This section provides a detailed methodology for a key type of experiment used to characterize the activity of this compound.

Proteasome Active Site Occupancy Assay (ProCISE)

The ProCISE (Proteasome Constitutive and Immunoproteasome Subunit Enzyme-Linked Immunosorbent Assay) is a method used to quantify the activity and occupancy of specific proteasome subunits.

Objective: To determine the in vitro and in vivo inhibition of LMP2 and other proteasome subunits by this compound.

Materials:

-

Cell lysates or tissue homogenates

-

This compound

-

Biotinylated proteasome active-site probe

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Substrate for HRP (e.g., TMB)

-

Microplate reader

-

Antibodies specific for each proteasome subunit (LMP2, LMP7, β5, etc.)

-

ELISA plates

Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.

-

Inhibitor Treatment: Incubate the lysates with varying concentrations of this compound for a specified time at 37°C. For in vivo studies, tissues are collected from animals previously treated with this compound.

-

Probe Labeling: Add a biotinylated active-site probe to the treated lysates. This probe will covalently bind to the active sites of the proteasome subunits that are not occupied by the inhibitor.

-

Capture ELISA:

-

Coat ELISA plates with capture antibodies specific for each proteasome subunit of interest (e.g., anti-LMP2, anti-LMP7).

-

Add the probe-labeled lysates to the wells and incubate to allow the capture of the specific proteasome subunits.

-

Wash the plates to remove unbound material.

-

-

Detection:

-

Add streptavidin-HRP conjugate to the wells. The streptavidin will bind to the biotinylated probe on the unoccupied proteasome subunits.

-

Wash the plates.

-

Add the HRP substrate and measure the resulting colorimetric signal using a microplate reader.

-

-

Data Analysis: The signal intensity is inversely proportional to the degree of inhibitor occupancy. Calculate the percentage of inhibition for each subunit at each concentration of this compound to determine the IC50 values.

dot

Caption: Experimental Workflow for ProCISE Assay to Determine this compound Activity.

Signaling Pathways and Logical Relationships

The high selectivity of this compound for the LMP2 subunit of the immunoproteasome is a key feature that distinguishes it from broader proteasome inhibitors.

dot

Caption: Selective Inhibition of Immunoproteasome Subunits by this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP2. Its primary role in the context of the immune system is the modulation of MHC class I antigen presentation. By specifically targeting LMP2, this compound alters the repertoire of peptides presented to cytotoxic T lymphocytes, a mechanism that holds therapeutic promise for the treatment of autoimmune diseases. The lack of significant impact on cytokine production suggests a targeted immunomodulatory profile. Further research into the precise effects of this compound on the generation of specific T-cell epitopes will continue to elucidate its full potential as a research tool and therapeutic agent.

References

- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. LMP2+ proteasomes are required for the presentation of specific antigens to cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Proteasomes and the MHC Class I Antigen Presentation Machinery to Treat Cancer, Infections and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alternative Antigen Processing for MHC Class I: Multiple Roads Lead to Rome [frontiersin.org]

- 7. researchportal.vub.be [researchportal.vub.be]

The Synergistic Role of KZR-504 in Cytokine Modulation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KZR-504 is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), a catalytic subunit of the immunoproteasome. While the immunoproteasome is a key regulator of cytokine production, research indicates that selective inhibition of the LMP2 subunit by this compound alone has a negligible effect on the output of major pro-inflammatory cytokines. However, a significant body of evidence demonstrates that this compound acts synergistically with inhibitors of the LMP7 subunit to potently suppress cytokine release. This technical guide synthesizes the available data on this compound's effect on cytokine production, detailing the experimental evidence for the requirement of dual LMP2 and LMP7 inhibition for robust anti-inflammatory activity.

Introduction to this compound and the Immunoproteasome

The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation by inflammatory cytokines like IFN-γ and TNF-α.[1] It plays a crucial role in processing proteins for antigen presentation and in regulating immune responses, including the production of cytokines.[1][2] The catalytic core of the immunoproteasome contains three distinct subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[2]

This compound is a peptide epoxyketone designed as a highly selective inhibitor of the LMP2 subunit.[1] Understanding its impact on cytokine signaling is critical for its therapeutic evaluation in autoimmune and inflammatory diseases.

The Effect of this compound on Cytokine Production

Selective LMP2 Inhibition by this compound

Studies on stimulated human peripheral blood mononuclear cells (PBMCs) have shown that treatment with this compound as a single agent has little to no effect on the production of key pro-inflammatory cytokines.[3][4] This suggests that inhibiting only the LMP2 subunit is insufficient to block the signaling pathways that lead to robust cytokine release.

Synergistic Cytokine Inhibition with Dual LMP2/LMP7 Blockade

The primary mechanism by which this compound influences cytokine production is through co-inhibition with an LMP7 inhibitor.[5][6] Multiple studies have demonstrated that the simultaneous inhibition of both LMP2 and LMP7 is required to achieve potent anti-inflammatory effects and a significant reduction in cytokine expression.[6][7][8][9] This synergistic relationship is the cornerstone of the therapeutic potential of targeting these immunoproteasome subunits. For instance, in a model of transplant arteriosclerosis, the combined administration of this compound with an LMP7-selective inhibitor, KZR-329, led to a reduction in the accumulation of inflammatory cytokines.[9]

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative data from in vitro studies on human PBMCs, illustrating the differential effects of selective and combined immunoproteasome subunit inhibition on cytokine production.

Table 1: Effect of Single vs. Combined Immunoproteasome Inhibition on Cytokine Production in LPS-Stimulated Human PBMCs [3]

| Inhibitor Target | Compound(s) | Concentration | TNFα (% of Stimulated Control) | IL-6 (% of Stimulated Control) | IL-12/23 p40 (% of Stimulated Control) |

| LMP7 | Compound 8 | 125 nM | ~80% | ~90% | ~95% |

| LMP2 | This compound | 500 nM | ~95% | ~100% | ~100% |

| LMP7 + LMP2 | Cmpd 8 + this compound | 125 nM + 500 nM | ~20% | ~15% | ~10% |

| LMP7/LMP2/MECL-1 | ONX 0914 | 250 nM | ~25% | ~20% | ~20% |

Table 2: Effect of Single vs. Combined Immunoproteasome Inhibition on Cytokine Production in TCR-Stimulated Human PBMCs [3]

| Inhibitor Target | Compound(s) | Concentration | IFNγ (% of Stimulated Control) |

| LMP7 | Compound 8 | 125 nM | ~75% |

| LMP2 | This compound | 500 nM | ~100% |

| LMP7 + LMP2 | Cmpd 8 + this compound | 125 nM + 500 nM | ~10% |

| LMP7/LMP2/MECL-1 | ONX 0914 | 250 nM | ~20% |

Data are estimated from published graphical representations and presented as approximate percentages of the stimulated control (LPS or anti-CD3/anti-CD28) to illustrate the relative effects.

Experimental Protocols

In Vitro Cytokine Inhibition Assay with Human PBMCs

This protocol outlines the methodology used to assess the impact of this compound, alone and in combination with an LMP7 inhibitor, on cytokine production.[3]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Inhibitor Treatment: Cells are pre-incubated with the immunoproteasome inhibitors for 1 hour.

-

Vehicle Control: DMSO

-

This compound (LMP2 selective): 500 nM

-

LMP7 selective inhibitor (e.g., Compound 8): 125 nM

-

Combination: this compound (500 nM) + LMP7 inhibitor (125 nM)

-

-

Cell Stimulation: Following pre-incubation, the PBMCs are stimulated for 24 hours with one of the following:

-

Innate Immune Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL.

-

Adaptive Immune Stimulation (TCR): Plate-bound anti-CD3 antibodies and soluble anti-CD28 antibodies.

-

-

Supernatant Collection: After the 24-hour stimulation period, the cell culture supernatants are collected by centrifugation.

-

Cytokine Quantification: The concentrations of cytokines (e.g., TNFα, IL-6, IL-12/23 p40, IFNγ) in the supernatants are measured using a multiplex electrochemiluminescent ELISA platform (e.g., Meso Scale Discovery).

-

Data Analysis: Cytokine levels in the inhibitor-treated groups are normalized to the levels in the stimulated vehicle control group to determine the percent inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: General role of the immunoproteasome in NF-κB-mediated cytokine production.

References

- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]

- 3. kezarlifesciences.com [kezarlifesciences.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 ((2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]

- 8. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 enables prevention of transplant arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

KZR-504: A Dipeptide-Based Selective Inhibitor of the Immunoproteasome Subunit LMP2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KZR-504 is a potent and highly selective dipeptide epoxyketone inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2 or β1i). Its discovery represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. By selectively targeting a specific catalytic subunit of the immunoproteasome, this compound offers the potential for a more refined immunomodulatory effect with an improved safety profile compared to broader proteasome inhibitors. This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its synthesis and characterization.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in maintaining protein homeostasis. In hematopoietic cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed. The immunoproteasome contains three distinct catalytic β-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5). The immunoproteasome is crucial for processing antigens for presentation by MHC class I molecules and is implicated in the regulation of cytokine production and T-cell differentiation.[1][2]

Dysregulation of the immunoproteasome has been linked to the pathogenesis of various autoimmune diseases. Consequently, selective inhibition of immunoproteasome subunits has emerged as a promising therapeutic strategy.[2] this compound was identified through the screening of a focused library of epoxy ketones, which revealed a series of potent dipeptides.[1][3] Subsequent optimization led to the discovery of this compound (also referred to as compound 12 in scientific literature), a highly selective inhibitor of the LMP2 subunit.[1]

Discovery and Optimization of this compound

The discovery of this compound was a result of a systematic drug discovery campaign aimed at identifying selective inhibitors of the immunoproteasome.

Caption: A logical workflow diagram illustrating the discovery and optimization process of this compound.

The process began with the screening of a focused library of epoxy ketones, which led to the identification of a series of potent dipeptides.[1][3] Through structure-activity relationship (SAR) studies, this dipeptide series was optimized to enhance potency, selectivity, and in vivo stability, culminating in the identification of this compound.[1] A key modification involved the replacement of a p-methoxyphenylalanine residue with serine, which diminished a hydrophobic interaction with a non-target residue and significantly improved solubility and stability while maintaining high selectivity for LMP2.[1]

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor that irreversibly binds to the N-terminal threonine residue in the active site of the LMP2 subunit of the immunoproteasome.[1] By inhibiting the caspase-like activity of the immunoproteasome, this compound can modulate downstream signaling pathways involved in the inflammatory response.

Inhibition of LMP2 has been shown to be a key component in achieving a therapeutic effect in autoimmune disease models.[4] While selective inhibition of LMP7 alone has limited effects, co-inhibition of LMP2 and LMP7 has been demonstrated to impair MHC class I cell surface expression, reduce the secretion of pro-inflammatory cytokines such as IL-6, and affect the differentiation of naïve T helper cells into Th17 cells.[4] This suggests a synergistic role for the inhibition of both subunits in ameliorating autoimmunity.

Caption: Signaling pathway illustrating the mechanism of action of this compound and its downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Subunit | IC50 (nM) | Reference |

| LMP2 (β1i) | 51 | [1][3] |

| LMP7 (β5i) | 4,274 | [1][3] |

| β5c | >25,000 | [1] |

| MECL-1 (β2i) | >25,000 | [1] |

| β2c | >25,000 | [1] |

| β1c | >25,000 | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Species | Reference |

| Target Inhibition (>50%) | >1 mg/kg | Mouse | [1][3] |

| Permeability | Significantly lower than other tested compounds | N/A | [1][3] |

Experimental Protocols

General Synthesis of Dipeptide Epoxyketone Inhibitors (e.g., this compound)

The synthesis of this compound and similar dipeptide epoxyketones generally follows a multi-step process involving peptide coupling and the formation of the epoxyketone warhead. The following is a generalized protocol based on the synthesis of similar compounds.

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

Protected amino acids (e.g., Boc-Ser(tBu)-OH, Boc-Phe-OH)

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Grignard reagent (e.g., isopropenylmagnesium bromide)

-

Oxidizing agent for epoxidation (e.g., m-CPBA or sodium hypochlorite)

-

Deprotection reagents (e.g., TFA)

-

Purification supplies (e.g., HPLC columns, solvents)

Procedure:

-

Peptide Coupling: The protected dipeptide backbone is assembled using standard solution-phase peptide synthesis techniques. The C-terminal amino acid is coupled with the N-terminal amino acid using a suitable coupling reagent and base in an appropriate solvent.

-

Weinreb Amide Formation: The carboxylic acid of the dipeptide is converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.

-

Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as isopropenylmagnesium bromide, to form the corresponding vinyl ketone.

-

Epoxidation: The vinyl ketone is subjected to epoxidation using an oxidizing agent like m-CPBA or sodium hypochlorite (B82951) to yield the epoxyketone.

-

Deprotection: Any remaining protecting groups are removed using appropriate deprotection conditions (e.g., TFA for Boc groups).

-

Purification: The final product, this compound, is purified to a high degree using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The purified compound is characterized by mass spectrometry and NMR to confirm its identity and purity.

Proteasome Constitutive/Immunoproteasome Subunit ELISA (ProCISE) Assay

The ProCISE assay is a quantitative method to measure the specific activity of individual proteasome subunits in cellular lysates.

Materials:

-

Cell lysate (e.g., from MOLT-4 human T cell leukemia cells)

-

Assay buffer (typically Tris-based with ATP and MgCl2)

-

Biotinylated proteasome active site probe

-

Streptavidin-coated plates

-

Antibodies specific for each proteasome subunit (LMP2, LMP7, β5, etc.)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Plate reader

Procedure:

-

Lysate Preparation: Cells are lysed in a buffer that preserves proteasome activity. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Inhibitor Treatment: The cell lysate is incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Probe Labeling: A biotinylated covalent proteasome probe is added to the lysate to label the active proteasome subunits that have not been inhibited by this compound.

-

Capture: The probe-labeled proteasomes are captured on streptavidin-coated microplates.

-

Subunit Detection: The captured proteasomes are then incubated with primary antibodies specific to each of the proteasome subunits of interest.

-

Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added, followed by the addition of a TMB substrate. The colorimetric reaction is stopped, and the absorbance is read on a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly selective and potent dipeptide inhibitor of the immunoproteasome subunit LMP2. Its discovery and characterization have provided a valuable chemical probe to further elucidate the role of LMP2 in immune function and a promising lead compound for the development of targeted therapies for autoimmune diseases. The detailed methodologies and data presented in this technical guide are intended to facilitate further research and development in this important area of medicinal chemistry and immunology.

References

Methodological & Application

KZR-504: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of KZR-504, a highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2 or β1i), for in vitro cell culture applications. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound for investigating the role of the immunoproteasome in various biological processes, particularly in immunology and oncology.

Introduction

This compound is a potent and highly selective covalent inhibitor of the LMP2 subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1][2] It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules, thereby influencing T-cell responses and cytokine production.[1][2] this compound's high selectivity for LMP2 over other proteasome subunits, including its constitutive counterpart β1c and the immunoproteasome subunit LMP7 (β5i), makes it a valuable tool for dissecting the specific functions of LMP2.[1][2]

Mechanism of Action

This compound is an epoxyketone-based dipeptide that covalently and irreversibly binds to the N-terminal threonine residue of the LMP2 active site.[2] This binding blocks the caspase-like proteolytic activity of the immunoproteasome. The high selectivity of this compound allows for the specific interrogation of LMP2's role in cellular processes, distinct from the functions of other proteasomal subunits.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Source |

| LMP2 (β1i) | 51 | [1] |

| LMP7 (β5i) | 4274 | [1] |

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | Fold Change vs. Vehicle Control (LPS-stimulated) |

| TNF-α | No significant effect |

| IL-6 | No significant effect |

| IL-1β | No significant effect |

| IL-10 | No significant effect |

| IL-12p70 | No significant effect |

| IFN-γ | No significant effect |

Data synthesized from studies indicating that selective LMP2 inhibition with this compound has minimal impact on the production of these cytokines in this specific assay, in contrast to broad-spectrum immunoproteasome inhibitors.[2]

Table 3: In Vivo Target Occupancy of this compound

| Dose | Target Inhibition in Tissue | Source |

| >1 mg/kg | >50% LMP2 inhibition (in all tissues tested except brain) | [1] |

Signaling Pathway

References

Application Notes and Protocols for KZR-504 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome.[1] The immunoproteasome is predominantly expressed in cells of hematopoietic origin and is upregulated in other tissues during inflammatory conditions.[2] Its distinct proteolytic activity plays a crucial role in shaping the antigenic repertoire for MHC class I presentation and in regulating cytokine production and immune cell differentiation.[1][2]

These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, with a focus on dosing, administration, and relevant experimental protocols. It is important to note that while this compound is a valuable tool for studying the specific role of LMP2, preclinical studies have shown that for significant anti-inflammatory efficacy in some autoimmune models, co-inhibition of the LMP7 (β5i) subunit is often necessary.[3][4]

Mechanism of Action: Selective LMP2 Inhibition

This compound is an epoxyketone-based irreversible inhibitor that covalently binds to the N-terminal threonine residue of the LMP2 active site.[1] By selectively blocking the caspase-like activity of the immunoproteasome, this compound allows for the targeted investigation of LMP2's role in immune responses.

Selective inhibition of LMP2 alone has been shown to have a limited effect on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] However, its combination with an LMP7 inhibitor demonstrates a synergistic effect, leading to a significant reduction in cytokine secretion and amelioration of disease in autoimmune models.[3][4][5] This suggests a cooperative role for LMP2 and LMP7 in regulating inflammatory pathways. The combined inhibition of LMP2 and LMP7 has been shown to impair T and B cell activation and to reduce the differentiation of pro-inflammatory T helper 17 (Th17) cells.[5][6][7]

Signaling Pathway

Quantitative Data

In Vivo Pharmacodynamics of this compound in Mice

This table summarizes the pharmacodynamic effects of a single intravenous dose of this compound on the activity of proteasome subunits in the blood of BALB/c mice, measured 1 hour post-administration.

| Compound | Dose (mg/kg) | Route | % LMP2 Activity Remaining | % LMP7 Activity Remaining | % β5 Activity Remaining |

| This compound | 1 | i.v. | ~50% | >90% | >90% |

Data adapted from Johnson et al. (2016).[1]

Efficacy of this compound in a Mouse Model of Arthritis

The following table presents the efficacy of this compound, both alone and in combination with an LMP7 inhibitor (Compound 8), in the collagen antibody-induced arthritis (CAIA) mouse model. Disease severity was assessed using a clinical scoring system (0-4 per paw, maximum score of 16).

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Clinical Score (Day 18) |

| Vehicle | - | Days 4, 6, 8, 11, 13, 15 (i.v.) | ~10 |

| This compound | 5 | Days 4, 6, 8, 11, 13, 15 (i.v.) | ~9 |

| LMP7 Inhibitor | 20 | Days 4, 6, 8, 11, 13, 15 (i.v.) | ~8.5 |

| This compound + LMP7 Inhibitor | 5 + 20 | Days 4, 6, 8, 11, 13, 15 (i.v.) | ~2 |

Data adapted from Johnson et al. (2018).[3]

Experimental Protocols

Formulation and Administration of this compound

Materials:

-

This compound

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Sodium citrate (B86180)

-

Water for Injection

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Formulation Protocol (for intravenous injection):

-

Prepare a 10 mM sodium citrate buffer, pH 3.5.

-

In a sterile vial, dissolve SBE-β-CD in the sodium citrate buffer to a final concentration of 10% (w/v).

-

Weigh the required amount of this compound and add it to the SBE-β-CD solution.

-

Vortex or sonicate the mixture until the this compound is completely dissolved.

-

The final solution can be sterile-filtered through a 0.22 µm filter if necessary.

Administration Protocol:

For intravenous (i.v.) administration, inject the formulated this compound solution as a single bolus into the tail vein of the mouse.[3] The volume of injection should be adjusted based on the mouse's body weight (typically 5-10 µL/g).

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol describes the induction of arthritis in BALB/c mice and subsequent treatment with this compound.[3][8]

Materials:

-

Female BALB/c mice (7-8 weeks old)

-

Cocktail of monoclonal antibodies against type II collagen

-

Lipopolysaccharide (LPS)

-

This compound formulated as described above

-

Vehicle control (10% SBE-β-CD in 10 mM sodium citrate, pH 3.5)

Experimental Workflow:

Procedure:

-

Disease Induction:

-

Treatment:

-

Monitoring and Assessment:

-

Monitor the mice daily for clinical signs of arthritis.

-

Score each paw on a scale of 0 to 4 based on the degree of swelling and erythema. The scores for all four paws are summed for a total clinical score per mouse.

-

At the end of the study (e.g., day 18), euthanize the mice and collect tissues (e.g., paws, spleen, blood) for further analysis (e.g., histology, cytokine profiling, pharmacodynamic assessment of proteasome activity).

-

Concluding Remarks

This compound is a valuable research tool for elucidating the specific functions of the immunoproteasome subunit LMP2. The provided protocols and data offer a framework for designing and conducting in vivo studies in mouse models. Researchers should consider the finding that co-inhibition of LMP7 may be necessary to achieve robust anti-inflammatory effects in certain autoimmune disease models. Careful planning of experimental design, including appropriate controls and combination therapies, will be crucial for interpreting the in vivo effects of this compound.

References

- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kezarlifesciences.com [kezarlifesciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]

- 6. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of KZR-504 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit, with an IC50 of 51 nM.[1][2][3] It demonstrates significantly less activity against the LMP7 subunit, with an IC50 of 4.274 μM.[1][2] This selectivity makes this compound a valuable tool for investigating the specific roles of the immunoproteasome in various physiological and pathological processes, particularly in the context of autoimmune diseases.[1][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 413.42 g/mol | [1] |

| CAS Number | 1629052-78-3 | [1] |

| Solubility in DMSO | 100 mg/mL (241.88 mM) | [1] |

| Appearance | White to off-white solid | [2] |

| Storage (Solid) | -20°C, protect from light | [1] |

| Storage (in DMSO) | -80°C for up to 6 months | [1] |

Experimental Protocol

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO. The principles and calculations can be adapted for other desired concentrations.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Pipettes and sterile pipette tips

Procedure:

-

Determine the required mass of this compound:

-

To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

-

For 1 mL (0.001 L) of a 10 mM solution:

-

Mass (mg) = 10 mM x 413.42 g/mol x 0.001 L = 4.1342 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 4.13 mg of this compound powder using a calibrated analytical balance.

-

Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial.

-

-

Adding DMSO:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the solution for 5-10 minutes.[1] The solubility of this compound in DMSO is high, but sonication can aid in achieving a clear solution, especially at higher concentrations.[1]

-

-

Storage:

-

Once the this compound is completely dissolved, the stock solution is ready for use.

-

For short-term storage (days to weeks), store the solution at -20°C.

-

For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

-

Mandatory Visualizations

Signaling Pathway:

References

Application Notes and Protocols: KZR-504 in MOLT-4 Cell Lysate Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KZR-504 is a potent and highly selective inhibitor of the immunoproteasome catalytic subunit, Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as the T-cell leukemia line MOLT-4, and plays a crucial role in protein degradation, antigen presentation, and cytokine production.[1][3] Its selective inhibition is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies.[1] These application notes provide detailed protocols and data for the use of this compound in MOLT-4 cell lysate assays to assess its inhibitory activity and to understand its potential effects on cellular signaling pathways.

Data Presentation

The inhibitory activity of this compound on proteasome subunits was quantified in MOLT-4 human T-cell leukemia cell lysates using a proteasome constitutive/immunoproteasome subunit ELISA (ProCISE) assay.[1][2] The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for the β1i (LMP2) subunit over other constitutive and immunoproteasome subunits.

| Compound | β1i (LMP2) IC50 (µM) | β1c IC50 (µM) | Selectivity (β1c/β1i) |

| This compound | 0.051 | 46.35 | 908-fold |

Data sourced from studies utilizing MOLT-4 cell lysates.[4][5]

Signaling Pathways

Ubiquitin-Proteasome System and this compound Inhibition

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells. The 26S proteasome, composed of the 20S core particle and the 19S regulatory particle, is responsible for the degradation of polyubiquitinated proteins.[5] In immune cells, the standard catalytic subunits (β1, β2, β5) of the 20S proteasome can be replaced by their immuno-subunits (β1i/LMP2, β2i/MECL-1, β5i/LMP7) to form the immunoproteasome.[5] this compound selectively targets and inhibits the β1i (LMP2) subunit of the immunoproteasome.

Potential Modulation of NF-κB Signaling in MOLT-4 Cells

The NF-κB signaling pathway is constitutively active in many T-cell acute lymphoblastic leukemia (T-ALL) cell lines, including MOLT-4, and plays a critical role in cell survival and proliferation.[6][7] The canonical NF-κB pathway involves the degradation of IκB proteins by the proteasome, leading to the nuclear translocation of NF-κB dimers and subsequent gene transcription. While direct evidence for this compound's effect on NF-κB in MOLT-4 cells is emerging, the inhibition of the immunoproteasome, a key component of cellular protein degradation, suggests a potential for modulation of this pathway.[8]

Experimental Protocols

Preparation of MOLT-4 Cell Lysate

This protocol describes the preparation of whole-cell lysates from MOLT-4 cells suitable for proteasome activity assays.

Materials:

-

MOLT-4 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10 mM 2-mercaptoethanol, supplemented with protease and phosphatase inhibitors immediately before use)

-

Microcentrifuge tubes

-

Cell scraper

-

Refrigerated microcentrifuge

Procedure:

-

Culture MOLT-4 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or stored in aliquots at -80°C for future use.

Representative Proteasome Activity Assay in Cell Lysates

This protocol is a representative method for measuring the chymotrypsin-like activity of the proteasome in MOLT-4 cell lysates using a fluorogenic substrate. It is based on general principles of proteasome activity assays. The ProCISE assay is an ELISA-based method and would follow a different specific protocol.

Materials:

-

MOLT-4 cell lysate (prepared as described above)

-

This compound stock solution (in DMSO)

-

Assay Buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

DMSO (for vehicle control)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute the MOLT-4 cell lysate to the desired concentration (e.g., 1 µg/µL) in ice-cold Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.

-

Prepare the fluorogenic substrate solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

-

Assay Setup:

-

To the wells of the 96-well plate, add 50 µL of the diluted MOLT-4 cell lysate.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Include wells with Assay Buffer only as a background control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

-

Initiate Reaction:

-

Add 40 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C, with readings taken every 2-5 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound demonstrates high potency and selectivity for the β1i (LMP2) subunit of the immunoproteasome in MOLT-4 cell lysates. The provided protocols offer a framework for assessing the activity of this compound and similar compounds. The constitutive activation of the NF-κB pathway in T-ALL suggests that selective immunoproteasome inhibition may be a viable therapeutic strategy, and further investigation into the specific downstream signaling effects of this compound in MOLT-4 cells is warranted.

References

- 1. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 2. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]

- 3. Cell-Based Proteasome-Glo™ Assays [promega.com]

- 4. promega.com [promega.com]

- 5. Proteasome-Glo™ Assays [worldwide.promega.com]

- 6. Targeting the NF-kappaB signaling pathway in Notch1-induced T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB in T-cell Acute Lymphoblastic Leukemia: Oncogenic Functions in Leukemic and in Microenvironmental Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: C26 Adenocarcinoma Cell Response to KZR-504

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KZR-504 is a potent and highly selective irreversible inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon exposure to inflammatory cytokines, playing a crucial role in antigen presentation and immune responses.[1][3] This document outlines the cellular response of the C26 mouse colon adenocarcinoma cell line to this compound, providing detailed experimental protocols and summarizing the key quantitative findings. The data indicates that while this compound has minimal direct cytotoxic effects on C26 cells in vitro, it significantly impairs tumor growth in vivo by modulating the tumor microenvironment.[4]

Data Presentation